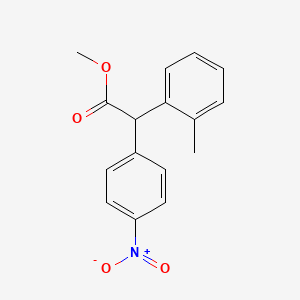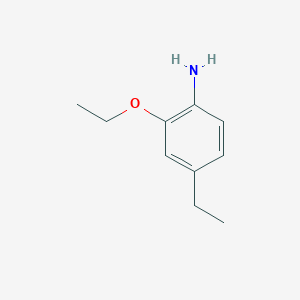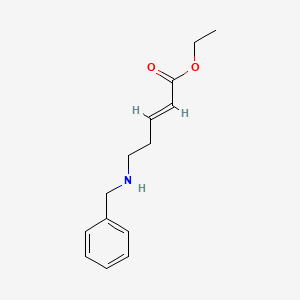
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This compound features a nitrophenyl group and a tolyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate typically involves esterification reactions. One common method is the reaction of 2-(4-nitrophenyl)-2-(o-tolyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation or crystallization ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2-(o-tolyl)acetate
Substitution: Various substituted esters or amides
Hydrolysis: 2-(4-Nitrophenyl)-2-(o-tolyl)acetic acid and methanol
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron transfer reactions, while the ester group can be hydrolyzed to release active carboxylic acids. These functional groups interact with molecular targets and pathways, influencing biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-nitrophenyl)-2-phenylacetate
- Methyl 2-(4-nitrophenyl)-2-(m-tolyl)acetate
- Methyl 2-(4-nitrophenyl)-2-(p-tolyl)acetate
Uniqueness
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate is unique due to the specific positioning of the nitrophenyl and tolyl groups, which influence its reactivity and applications
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
methyl 2-(2-methylphenyl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C16H15NO4/c1-11-5-3-4-6-14(11)15(16(18)21-2)12-7-9-13(10-8-12)17(19)20/h3-10,15H,1-2H3 |
Clé InChI |
AGQXTPCOZSGARY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12082967.png)


![5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B12082975.png)





![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)

![2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid](/img/structure/B12083024.png)
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
